dl-Narcotine
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Overview
Description
(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.
Scientific Research Applications
Pharmacological Research and Drug Development : Research in pharmacology often focuses on understanding the actions, mechanisms, and applications of various substances, including alkaloids like dl-Narcotine. Studies explore the pharmacokinetics and pharmacodynamics of these compounds, contributing to the development of new therapeutic agents and understanding of their effects on the human body (Lin & Lu, 1997).
Drug Abuse and Addiction Research : The study of drug abuse often involves examining the effects of various substances, including narcotic alkaloids, on behavior, addiction, and neurological pathways. This area of research can provide insights into the broader implications and potential risks associated with the use of certain compounds (Campbell et al., 2020).
Chemotherapeutic Research : Some alkaloids are researched for their potential as chemotherapeutic agents. For instance, studies on noscapine, a structurally related compound to this compound, have investigated its potential in cancer treatment, demonstrating the broader relevance of alkaloids in medicinal research (Vishvakarma et al., 2017).
Neurological and Psychiatric Research : Research in neurology and psychiatry often explores the effects of various substances, including this compound and related compounds, on neurological pathways, cognition, and mental health. This research can lead to the development of treatments for a range of neurological and psychiatric conditions (Wang et al., 2014).
Properties
35933-64-3 | |
Molecular Formula |
C22H23NO7 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
AKNNEGZIBPJZJG-ZWKOTPCHSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
6035-40-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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